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Compound of Interest

Compound Name: 1-(p-Toluenesulfonyl)azetidine

Cat. No.: B1596082 Get Quote

1-(p-Toluenesulfonyl)azetidine, also commonly known as 1-Tosylazetidine, is a crystalline

solid that has emerged as a highly valuable heterocyclic building block in modern organic

synthesis and medicinal chemistry.[1][2] Its utility stems from a unique combination of structural

features: a strained four-membered azetidine ring and a robust p-toluenesulfonyl (tosyl) group

attached to the nitrogen atom.

The azetidine ring, with a significant ring strain of approximately 25.4 kcal/mol, is primed for

controlled ring-opening reactions, offering a strategic pathway to introduce 1,3-amino

functionalized motifs into larger molecules.[3] This level of strain represents a synthetic "sweet

spot"—more stable and easier to handle than the highly reactive aziridines, yet sufficiently

activated for selective chemical transformations that are not feasible with unstrained

pyrrolidines or piperidines.[3]

The tosyl group serves a dual purpose. As a strong electron-withdrawing group, it enhances

the reactivity of the azetidine ring toward nucleophilic attack.[2] Simultaneously, it functions as

a stable and reliable protecting group for the nitrogen atom, ensuring that the integrity of the

core structure is maintained through various synthetic steps. This combination of controlled

reactivity and stability makes 1-(p-Toluenesulfonyl)azetidine an indispensable tool for

researchers aiming to construct complex molecular architectures, particularly in the field of drug

discovery where nitrogen-containing heterocycles are foundational scaffolds in a vast majority

of FDA-approved pharmaceuticals.[4][5]

Physicochemical and Structural Properties
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The fundamental properties of 1-(p-Toluenesulfonyl)azetidine are summarized below. This

data provides the foundational knowledge for its handling, storage, and application in

experimental design.

Property Value Reference(s)

CAS Number 7730-45-2 [1][6][7][8]

Molecular Formula C₁₀H₁₃NO₂S [1][6][7]

Molecular Weight 211.28 g/mol [1][6][7]

Appearance Solid [1]

Melting Point 119-122 °C (lit.) [1][6]

Synonyms 1-Tosylazetidine [2][6]

InChI Key
VKCBXONEZGIOSP-

UHFFFAOYSA-N
[1][7]

SMILES String
Cc1ccc(cc1)S(=O)

(=O)N2CCC2
[1][7]

Spectroscopic Characterization Profile
Spectroscopic analysis is critical for confirming the identity and purity of 1-(p-
Toluenesulfonyl)azetidine. The expected spectral features are outlined below, providing a

baseline for quality control and reaction monitoring.
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Technique Expected Features

¹H NMR

- Aromatic Protons: Two doublets in the δ 7.0-

8.0 ppm range, characteristic of a para-

substituted benzene ring (AA'BB' system).-

Azetidine Protons (α to N): A triplet around δ

3.5-4.0 ppm.- Azetidine Protons (β to N): A

quintet (or multiplet) around δ 2.0-2.5 ppm.-

Methyl Protons: A singlet around δ 2.4 ppm.

¹³C NMR

- Aromatic Carbons: Four signals in the δ 125-

145 ppm range.- Azetidine Carbons (α to N): A

signal around δ 50-55 ppm.- Azetidine Carbon

(β to N): A signal around δ 15-20 ppm.- Methyl

Carbon: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy

- Sulfonamide S=O stretches: Two strong bands

around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹

(symmetric).- Aromatic C=C stretches: Bands in

the 1600-1450 cm⁻¹ region.- Aliphatic C-H

stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

- Molecular Ion (M⁺): Expected at m/z = 211.-

Key Fragments: Loss of the tosyl group (m/z =

155) and the formation of the azetidinyl cation

(m/z = 56). The tropylium ion (m/z = 91) from

the toluene moiety is also a characteristic

fragment.

Core Reactivity and Synthetic Applications
The synthetic utility of 1-(p-Toluenesulfonyl)azetidine is dominated by its susceptibility to

nucleophilic ring-opening, a direct consequence of its inherent ring strain and the activating

nature of the tosyl group.[2]

Nucleophilic Ring-Opening Reactions
This is the most powerful and widely exploited reaction of N-tosylazetidine. The strained C-N

bonds can be cleaved by a diverse range of nucleophiles, providing a direct route to 3-
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substituted N-tosylpropylamines.

A significant advancement in this area is the use of silver(I) catalysis, which has been shown to

promote the regioselective ring-opening with alcohols, amines, thiols, and other nucleophiles

under mild conditions.[1][2] This catalytic approach is crucial for synthesizing complex

molecules with potential applications in medicinal chemistry.[2]

Mechanism Rationale: The Lewis acidic Ag(I) catalyst likely coordinates to the nitrogen atom

of the azetidine ring, further polarizing the C-N bonds and making the ring carbons more

electrophilic. This activation facilitates the attack by the nucleophile, leading to efficient ring

cleavage.

Reactants

Conditions

Product

1-(p-Toluenesulfonyl)azetidine

Nucleophile (Nu-H)
(e.g., R-OH, R-NH₂, R-SH)

Ag(I) Catalyst
(e.g., [Ag(COD)₂]PF₆)

Catalysis

Solvent
(e.g., CH₂Cl₂)

Ring-Opened Product
(Ts-NH-CH₂CH₂CH₂-Nu)

Ring-Opening

Click to download full resolution via product page

Caption: Workflow for Ag(I)-catalyzed nucleophilic ring-opening of 1-(p-
Toluenesulfonyl)azetidine.
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Applications in Drug Discovery
The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several

bioactive molecules and approved drugs like the antihypertensive agent azelnidipine and the

kinase inhibitor cobimetinib.[3] 1-(p-Toluenesulfonyl)azetidine serves as a key precursor for

synthesizing novel heterocyclic scaffolds that can be explored as lead compounds in drug

discovery programs.[2] The ability to readily generate libraries of 1,3-disubstituted

aminopropane derivatives through ring-opening makes it an invaluable tool for structure-activity

relationship (SAR) studies.

Experimental Protocols
The following protocols provide practical, step-by-step methodologies for the synthesis and a

key transformation of 1-(p-Toluenesulfonyl)azetidine.

Protocol 1: Synthesis of 1-(p-Toluenesulfonyl)azetidine
This procedure outlines a standard method for the N-tosylation of azetidine. The reaction must

be performed in a well-ventilated fume hood due to the volatility and odor of azetidine.

Step 1: Reaction Setup Step 2: Reagent Addition Step 3: Reaction Step 4: Workup & Purification

Dissolve Azetidine &
Triethylamine in CH₂Cl₂ Cool to 0 °C Add p-Toluenesulfonyl Chloride

(solution in CH₂Cl₂) dropwise
Stir at 0 °C, then

warm to room temperature Quench with H₂O Extract with CH₂Cl₂ Dry, Filter, Concentrate Recrystallize from Ethanol

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 1-(p-Toluenesulfonyl)azetidine.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine

(1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM).

Causality: Triethylamine is a non-nucleophilic base used to quench the HCl generated

during the reaction, preventing the protonation of the starting azetidine.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Causality: The reaction is exothermic. Cooling controls the reaction rate and minimizes

potential side reactions.

Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM to

the cooled mixture dropwise over 30 minutes.

Causality: Slow addition prevents a rapid temperature increase and ensures efficient

reaction.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a

separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Causality: The acid wash removes excess triethylamine, and the bicarbonate wash

removes any remaining acidic impurities.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude solid is then purified by recrystallization from ethanol to yield

pure 1-(p-Toluenesulfonyl)azetidine.

Protocol 2: Ag(I)-Catalyzed Ring-Opening with Benzyl
Alcohol
This protocol details a representative application of the compound in a silver-catalyzed

nucleophilic addition.

Methodology:

Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or

Nitrogen), add 1-(p-Toluenesulfonyl)azetidine (1.0 equiv) and the silver catalyst,

[Ag(COD)₂]PF₆ (0.05 equiv).
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Causality: An inert atmosphere is crucial as organometallic catalysts can be sensitive to air

and moisture.

Solvent and Nucleophile Addition: Add anhydrous dichloromethane (DCM) via syringe,

followed by the addition of benzyl alcohol (1.5 equiv).

Causality: Anhydrous solvent is used to prevent water from competing as a nucleophile. A

slight excess of the nucleophile ensures the complete consumption of the starting

azetidine.

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC

until the starting material is consumed.

Workup and Purification: Upon completion, concentrate the reaction mixture directly onto

silica gel. Purify the residue by flash column chromatography (using a hexane/ethyl acetate

gradient) to isolate the desired ring-opened product, N-(3-(benzyloxy)propyl)-4-

methylbenzenesulfonamide.

Safety and Handling
Proper handling of 1-(p-Toluenesulfonyl)azetidine is essential for laboratory safety.

Hazard Classification: It is classified as a combustible solid.[1]

Environmental Hazard: It has a Water Hazard Class (WGK) of 3, indicating it is highly

hazardous to water and should be prevented from entering the environment.[1][8]

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields),

chemical-resistant gloves, and a lab coat, is required. For handling the solid powder, a type

N95 (US) respirator is recommended to avoid inhalation.[1]

Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[9] Use in a well-

ventilated area or a chemical fume hood.

Conclusion
1-(p-Toluenesulfonyl)azetidine is a cornerstone reagent for synthetic chemists, offering a

reliable and versatile platform for the introduction of the azetidine motif and the generation of
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complex acyclic amines. Its reactivity, governed by the interplay of ring strain and the electronic

effects of the tosyl group, allows for predictable and selective transformations. As the demand

for novel nitrogen-containing compounds continues to grow in pharmaceutical and materials

science, the strategic application of this powerful building block will undoubtedly continue to

expand, enabling the discovery and development of next-generation functional molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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